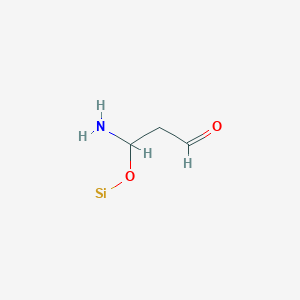![molecular formula C11H21NO6 B14199994 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane CAS No. 921935-40-2](/img/structure/B14199994.png)
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane is a chemical compound with the molecular formula C11H21NO6 It is known for its unique structure, which includes a dioxane ring and a nitromethyl group
Méthodes De Préparation
The synthesis of 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxane ring: This can be achieved through the reaction of appropriate diols with formaldehyde under acidic conditions.
Introduction of the nitromethyl group: This step involves the nitration of a suitable precursor, often using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: There is interest in its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique reactivity and structural properties.
Mécanisme D'action
The mechanism of action of 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane involves its interaction with specific molecular targets. The nitromethyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The dioxane ring provides stability and influences the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane stands out due to its unique combination of a dioxane ring and a nitromethyl group. Similar compounds include:
2-[(2R,3R)-4,4-dimethoxy-3-(methyl)butan-2-yl]-1,3-dioxane: Lacks the nitro group, resulting in different reactivity.
2-[(2R,3R)-4,4-dimethoxy-3-(hydroxymethyl)butan-2-yl]-1,3-dioxane: Contains a hydroxyl group instead of a nitromethyl group, leading to different chemical properties.
Propriétés
Numéro CAS |
921935-40-2 |
|---|---|
Formule moléculaire |
C11H21NO6 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C11H21NO6/c1-8(10-17-5-4-6-18-10)9(7-12(13)14)11(15-2)16-3/h8-11H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
NYHSJFOSBIGESV-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H](C1OCCCO1)[C@H](C[N+](=O)[O-])C(OC)OC |
SMILES canonique |
CC(C1OCCCO1)C(C[N+](=O)[O-])C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


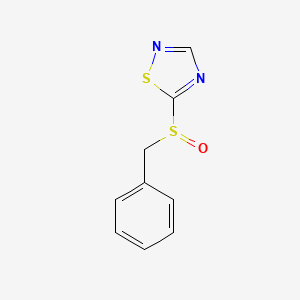
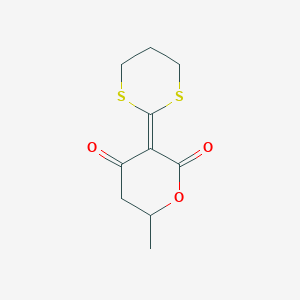
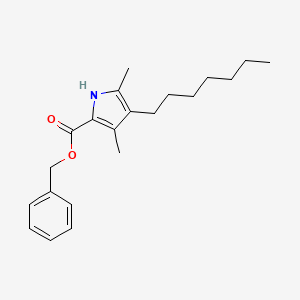
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
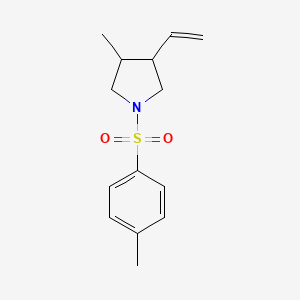
![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
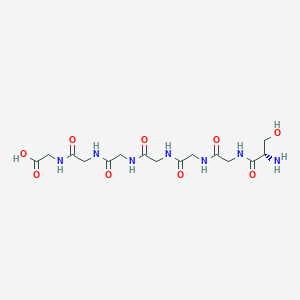
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

methanone](/img/structure/B14199972.png)
